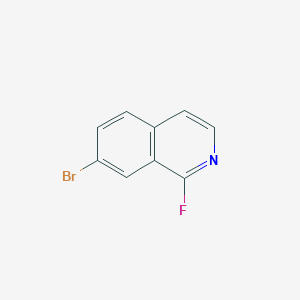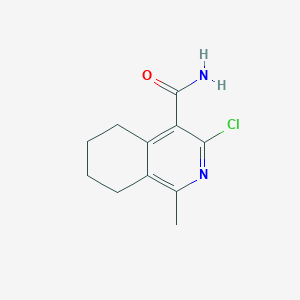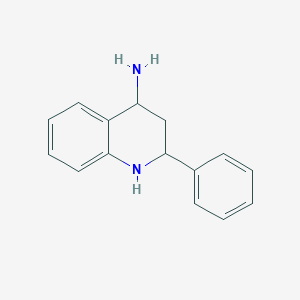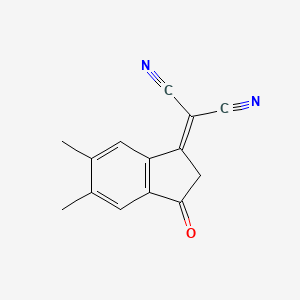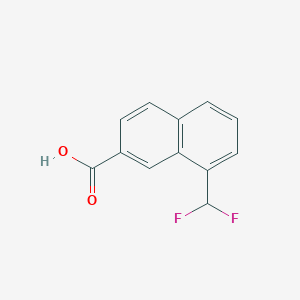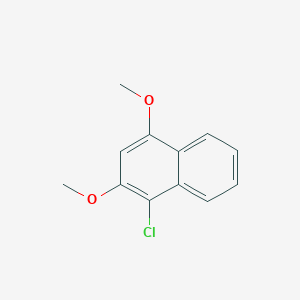
2-(tert-Butyl)-3-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-3-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a tert-butyl group at the second position and a nitro group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-nitronaphthalene typically involves nitration of 2-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of runaway reactions.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, sulfonating agents like sulfur trioxide.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(tert-Butyl)-3-aminonaphthalene.
Substitution: 2-(tert-Butyl)-3-halogenonaphthalene, 2-(tert-Butyl)-3-sulfonaphthalene.
Oxidation: Naphthoquinones and other oxidized derivatives.
科学的研究の応用
2-(tert-Butyl)-3-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic compounds in biological environments.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents. Its nitro group can be modified to create compounds with potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(tert-Butyl)-3-nitronaphthalene is primarily related to its nitro group. The nitro group can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound can also undergo electrophilic aromatic substitution reactions, allowing it to interact with other chemical species and form new compounds.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-3-aminonaphthalene
- 2-(tert-Butyl)-3-halogenonaphthalene
- 2-(tert-Butyl)-3-sulfonaphthalene
- 2-(tert-Butyl)-3-naphthoquinone
Uniqueness
2-(tert-Butyl)-3-nitronaphthalene is unique due to the presence of both a tert-butyl group and a nitro group on the naphthalene ring. This combination of substituents imparts distinct chemical properties to the compound, such as increased stability and reactivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The nitro group, on the other hand, is an electron-withdrawing group that can participate in various redox reactions, making the compound versatile for different applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
2-tert-butyl-3-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15(16)17/h4-9H,1-3H3 |
InChIキー |
AEPMJQXEPRKPLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
